![molecular formula C14H19N3O2 B2481216 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941968-73-6](/img/structure/B2481216.png)
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea
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Description
Synthesis Analysis
The synthesis of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds typically involves multi-step organic reactions. For example, Hu et al. (2018) describe the synthesis of a structurally similar compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, using techniques such as NMR, mass spectrometry, and X-ray diffraction to characterize the final product (Hu et al., 2018).
Scientific Research Applications
Chemical Interaction and Binding
The interaction of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea with other chemical compounds and its binding properties have been a subject of study. One research investigated the equilibria between conformational isomers of pyrid-2-yl ureas, analyzing their preferences and binding constants with cytosine in different conditions, shedding light on the binding capabilities and interaction dynamics of similar urea compounds (Chien et al., 2004).
Soil Transformation and Environmental Fate
The transformation of structurally similar urea compounds in soil and their environmental fate have been topics of research. A study on prosulfuron, a compound with some structural similarity, in different soils revealed insights into the rate of transformation and the identification of new metabolites, which is crucial for understanding the environmental impact and degradation pathways of such chemicals (Menniti et al., 2003).
Biological Activity and Drug Development
Significant research has been done on the biological activity of urea derivatives and their potential as drug precursors. One study elaborated on the antiproliferative screening of urea and bis-urea primaquine derivatives, highlighting their activity against cancer cell lines and suggesting their potential in drug development (Perković et al., 2016). Another research focused on the interaction of urea-based Schiff bases with DNA, providing insights into the binding modes and interaction trends, which are crucial for understanding the therapeutic potential and mechanism of action of such compounds (Ajloo et al., 2015).
Anion Receptor Behavior
Studies have also explored the behavior of urea-based receptors with anions, which are important for understanding the chemical and biological activity of such compounds. One particular study investigated the influence of a positively charged substituent on the anion binding tendencies of urea-based receptors, offering insights into the receptor's behavior with various anions and the resultant formation of stable adducts (Bergamaschi et al., 2011).
Anticancer Activity and Mechanism
Urea compounds have been identified for their potential in anticancer therapy. Research on methuosis, a form of nonapoptotic cell death, and the effects of chemical substitutions on the lead compound highlighted the potential of such compounds in cancer treatment and the significant advantages they may offer compared to traditional therapies (Trabbic et al., 2015).
properties
IUPAC Name |
1-(3-methoxypropyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17-10-12(11-6-3-4-7-13(11)17)16-14(18)15-8-5-9-19-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSVOVKAQKDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea |
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